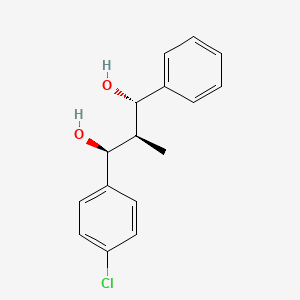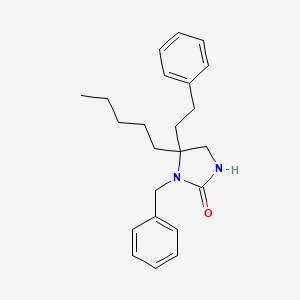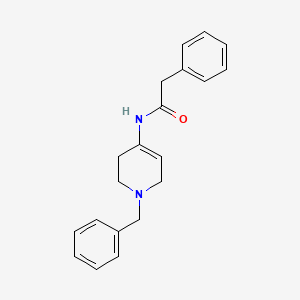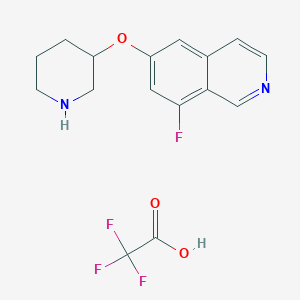![molecular formula C13H9ClO6 B15170939 6-Chloro-5-hydroxy-4,9-dimethoxy-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 919367-10-5](/img/structure/B15170939.png)
6-Chloro-5-hydroxy-4,9-dimethoxy-7H-furo[3,2-g][1]benzopyran-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-hydroxy-4,9-dimethoxy-7H-furo3,2-gbenzopyran-7-one is a chemical compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and are often found in various plants. The structure of this compound includes a furo3,2-gbenzopyran ring system with chloro, hydroxy, and methoxy substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-hydroxy-4,9-dimethoxy-7H-furo3,2-gbenzopyran-7-one typically involves multiple steps, starting from simpler aromatic compounds. One common route includes:
- Formation of the benzopyran ring : This can be achieved through cyclization reactions involving phenolic compounds.
- Introduction of the furo ring : This step often involves the use of furan derivatives and appropriate catalysts to form the furo3,2-gbenzopyran structure.
- Substitution reactions : Chlorination, hydroxylation, and methoxylation are carried out using specific reagents like thionyl chloride, hydrogen peroxide, and dimethyl sulfate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
- Oxidation : The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
- Reduction : The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxy derivative.
- Substitution : The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.
- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction : Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
- Substitution : Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
- Oxidation : Formation of quinones or other oxidized products.
- Reduction : Formation of hydroxy derivatives.
- Substitution : Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-5-hydroxy-4,9-dimethoxy-7H-furo3,2-gbenzopyran-7-one has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Investigated for its potential therapeutic effects in treating various diseases.
- Industry : Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-hydroxy-4,9-dimethoxy-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 4-Methoxy-7H-furo3,2-gbenzopyran-7-one : Similar structure but lacks the chloro and hydroxy substituents.
- 5-Hydroxy-4,9-dimethoxy-7H-furo3,2-gbenzopyran-7-one : Similar structure but lacks the chloro substituent.
Uniqueness: 6-Chloro-5-hydroxy-4,9-dimethoxy-7H-furo3,2-gbenzopyran-7-one is unique due to the presence of both chloro and hydroxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
919367-10-5 |
|---|---|
Formule moléculaire |
C13H9ClO6 |
Poids moléculaire |
296.66 g/mol |
Nom IUPAC |
6-chloro-5-hydroxy-4,9-dimethoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C13H9ClO6/c1-17-9-5-3-4-19-10(5)12(18-2)11-6(9)8(15)7(14)13(16)20-11/h3-4,15H,1-2H3 |
Clé InChI |
HKPJYDNUFOWOLA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C(=O)OC2=C(C3=C1C=CO3)OC)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]dianiline](/img/structure/B15170865.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(propan-2-yl)oxy]distannoxane](/img/structure/B15170871.png)
![2-[(5-Chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170873.png)



![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy-](/img/structure/B15170888.png)

![2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide](/img/structure/B15170909.png)


![4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol](/img/structure/B15170928.png)
![1-Piperidinecarboxylic acid, 4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B15170930.png)
![N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B15170936.png)
